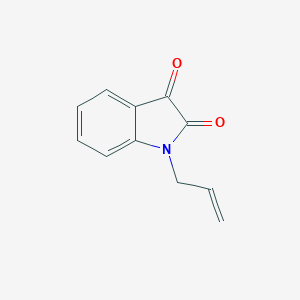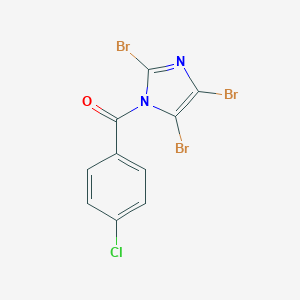
2,4,5-Tribromo-1-(4-chlorobenzoyl)imidazole
Overview
Description
2,4,5-Tribromo-1-(4-chlorobenzoyl)imidazole is a compound with the formula C10H4Br3ClN2O . It is also known by its KEGG COMPOUND ID: C11128 and CHEBI ID: CHEBI:894 .
Molecular Structure Analysis
The molecular structure of 2,4,5-Tribromo-1-(4-chlorobenzoyl)imidazole consists of a five-membered ring containing two nitrogen atoms, three bromine atoms attached to the imidazole ring, and a 4-chlorobenzoyl group .Physical And Chemical Properties Analysis
The exact mass of 2,4,5-Tribromo-1-(4-chlorobenzoyl)imidazole is 439.7562 and its molecular weight is 443.3166 .Scientific Research Applications
Natural Source and Antimicrobial Activity
2,4,5-Tribromo-1H-imidazole has been identified in extracts from the egg masses of three muricid molluscs. It is thought to contribute to the antimicrobial activity observed in these egg extracts. This compound is significant as it is the first time it has been reported from a natural source (Benkendorff, Pillai & Bremner, 2004).
Antibacterial Potential
The presence of the imidazole ring in 2,4,5-tri(hetero)arylimidazole derivatives is key to developing new drugs, as it is ubiquitous in naturally occurring biological structures. These derivatives have shown potential in inhibiting Staphylococcus aureus proliferation, suggesting significant antibacterial activity (Ramos et al., 2020).
Synthetic Methodologies
Synthesis techniques for 2,4,5-Tribromo-1-vinylimidazole, a derivative of 2,4,5-tribromoimidazole, have been developed. This compound is pivotal for creating polyfunctionalized imidazoles, which are valuable in various chemical syntheses (Hartley & Iddon, 1997).
Antiviral Evaluation
Polyhalogenated imidazole nucleosides, including 2,4,5-tribromoimidazole nucleosides, have been synthesized and evaluated for their antiviral properties. These compounds have shown some activity against human cytomegalovirus (HCMV), indicating potential applications in antiviral therapies (Chien et al., 2004).
Corrosion Inhibition
Imidazole derivatives like 2,4,5-trisubstituted imidazole have been studied for their corrosion inhibition efficacy on mild steel in acidic solutions. These studies are significant for industrial applications where corrosion resistance is crucial (Prashanth et al., 2021).
Synthesis and Antimicrobial Activity of Triarylimidazoles
The synthesis of novel 2,4,5-triarylimidazole derivatives and their evaluation for antimicrobial properties has been a focus of research. These compounds exhibit promising antimicrobial properties, suggesting their potential in developing new antimicrobial agents (KranthiKumar & Sreenivasulu, 2019).
Halogen Interactions in Imidazolium Salts
Research on 2,4,5-tribromoimidazolium salts has revealed significant halogen...halogen and anion...π interactions. These findings are important for understanding the structural and chemical properties of such compounds (Froschauer et al., 2012).
properties
IUPAC Name |
(4-chlorophenyl)-(2,4,5-tribromoimidazol-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Br3ClN2O/c11-7-8(12)16(10(13)15-7)9(17)5-1-3-6(14)4-2-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPRLPCKQDZVGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N2C(=C(N=C2Br)Br)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Br3ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70934621 | |
| Record name | (4-Chlorophenyl)(2,4,5-tribromo-1H-imidazol-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70934621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-Tribromo-1-(4-chlorobenzoyl)imidazole | |
CAS RN |
15287-32-8 | |
| Record name | (4-Chlorophenyl)(2,4,5-tribromo-1H-imidazol-1-yl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15287-32-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Imidazoloe, 2,4,5-tribromo-1-(4-chlorobenzoyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015287328 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4-Chlorophenyl)(2,4,5-tribromo-1H-imidazol-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70934621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



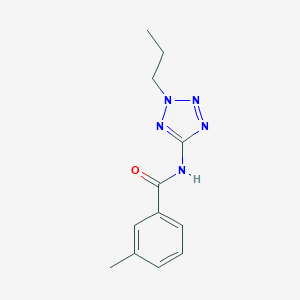


![1-Oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B186869.png)
![1-Benzo[1,3]dioxol-5-yl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B186870.png)
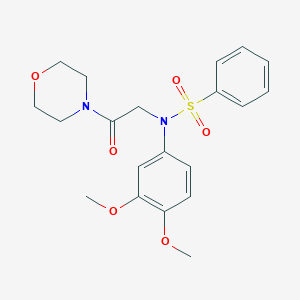

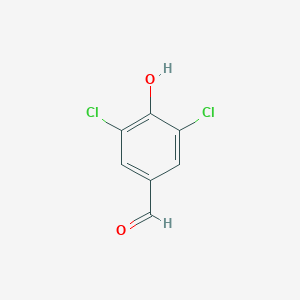



![Ethyl 4-[(4-chlorobenzoyl)amino]benzoate](/img/structure/B186878.png)
